molecular formula C3H3N3O2S B13123888 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide

Cat. No.: B13123888
M. Wt: 145.14 g/mol
InChI Key: MHVGEDHUKRRQSV-UHFFFAOYSA-N
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Description

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide is an organic compound belonging to the class of thiadiazoles Thiadiazoles are five-membered aromatic heterocycles containing one sulfur atom and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide typically involves the acylation of hydrazones of oxamic acid thiohydrazides. The oxidation of the dihydrothiadiazole ring using hydrogen peroxide leads to the formation of 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid in the presence of phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Scientific Research Applications

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide involves its interaction with molecular targets such as enzymes and proteins. For example, it has been shown to inhibit the activity of L-lactate dehydrogenase in Plasmodium falciparum . The compound’s structure allows it to chelate metal ions, which is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide is unique due to its specific structure, which allows it to undergo various chemical reactions and exhibit significant antimicrobial activity. Its ability to chelate metal ions and inhibit specific enzymes makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C3H3N3O2S

Molecular Weight

145.14 g/mol

IUPAC Name

4-oxo-1,2,5-thiadiazole-3-carboxamide

InChI

InChI=1S/C3H3N3O2S/c4-2(7)1-3(8)6-9-5-1/h(H2,4,7)(H,6,8)

InChI Key

MHVGEDHUKRRQSV-UHFFFAOYSA-N

Canonical SMILES

C1(=NSNC1=O)C(=O)N

Origin of Product

United States

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